Boc-DAUnd HCl
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Overview
Description
N1-t-Butyloxycarbonyl-1,11-diaminoundecane hydrochloride, commonly referred to as Boc-DAUnd HCl, is a chemical compound used primarily in organic synthesis. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during multi-step synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-t-Butyloxycarbonyl-1,11-diaminoundecane hydrochloride typically involves the reaction of 1,11-diaminoundecane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of N1-t-Butyloxycarbonyl-1,11-diaminoundecane hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N1-t-Butyloxycarbonyl-1,11-diaminoundecane hydrochloride undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Common reagents include TFA, HCl, and oxalyl chloride in methanol.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Scientific Research Applications
N1-t-Butyloxycarbonyl-1,11-diaminoundecane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in multi-step organic synthesis.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals where protection of amine groups is necessary.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The primary mechanism of action for N1-t-Butyloxycarbonyl-1,11-diaminoundecane hydrochloride involves the protection of amine groups. The Boc group stabilizes the amine by forming a less reactive carbamate, which can be selectively removed under acidic conditions. This allows for controlled reactions in multi-step synthesis .
Comparison with Similar Compounds
Similar Compounds
- N1-t-Butyloxycarbonyl-1,11-diaminododecane hydrochloride
- N1-t-Butyloxycarbonyl-1,11-diaminononane hydrochloride
- N1-t-Butyloxycarbonyl-1,11-diaminooctane hydrochloride
Uniqueness
N1-t-Butyloxycarbonyl-1,11-diaminoundecane hydrochloride is unique due to its specific chain length and the stability of its Boc-protected amine groups. This makes it particularly useful in the synthesis of long-chain diamines and related compounds .
Properties
Molecular Formula |
C16H35ClN2O2 |
---|---|
Molecular Weight |
322.9 g/mol |
IUPAC Name |
tert-butyl N-(11-aminoundecyl)carbamate;hydrochloride |
InChI |
InChI=1S/C16H34N2O2.ClH/c1-16(2,3)20-15(19)18-14-12-10-8-6-4-5-7-9-11-13-17;/h4-14,17H2,1-3H3,(H,18,19);1H |
InChI Key |
VIWKQMDFVUBKNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCCN.Cl |
Origin of Product |
United States |
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